molecular formula C18H20N2O3S B14519974 4-Nitro-N-[4-(pentyloxy)phenyl]benzene-1-carbothioamide CAS No. 62516-84-1

4-Nitro-N-[4-(pentyloxy)phenyl]benzene-1-carbothioamide

Cat. No.: B14519974
CAS No.: 62516-84-1
M. Wt: 344.4 g/mol
InChI Key: QACBYNMNLYWHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-N-[4-(pentyloxy)phenyl]benzene-1-carbothioamide is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a nitro group, a pentyloxy group, and a carbothioamide group attached to a benzene ring, making it a complex and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The nitration process can be carried out using nitric acid under controlled conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions followed by purification steps to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-N-[4-(pentyloxy)phenyl]benzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

    Oxidation: Formation of 4-amino-N-[4-(pentyloxy)phenyl]benzene-1-carbothioamide.

    Reduction: Formation of 4-nitro-N-[4-(pentyloxy)phenyl]benzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Nitro-N-[4-(pentyloxy)phenyl]benzene-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitro-N-[4-(pentyloxy)phenyl]benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentyloxy and carbothioamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

    4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring.

    4-Nitroaniline: Contains a nitro group and an amino group attached to a benzene ring.

    4-Nitro-N-[4-(methoxy)phenyl]benzene-1-carbothioamide: Similar structure with a methoxy group instead of a pentyloxy group.

Uniqueness: 4-Nitro-N-[4-(pentyloxy)phenyl]benzene-1-carbothioamide is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. The combination of the nitro, pentyloxy, and carbothioamide groups provides a distinct set of properties that differentiate it from other similar compounds.

Properties

CAS No.

62516-84-1

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

4-nitro-N-(4-pentoxyphenyl)benzenecarbothioamide

InChI

InChI=1S/C18H20N2O3S/c1-2-3-4-13-23-17-11-7-15(8-12-17)19-18(24)14-5-9-16(10-6-14)20(21)22/h5-12H,2-4,13H2,1H3,(H,19,24)

InChI Key

QACBYNMNLYWHFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.